![molecular formula C18H18ClNO B2752568 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime CAS No. 303986-27-8](/img/structure/B2752568.png)

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

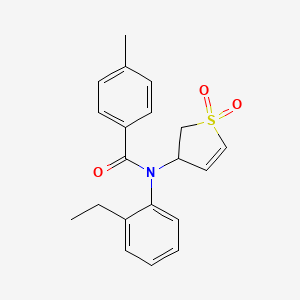

“1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime” is a chemical compound . It is an intermediate in the synthesis of certain compounds .

Synthesis Analysis

The synthesis of “1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime” involves several steps. A method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and an intermediate thereof has been described in a patent . Another synthetic method involves the use of p-chlorobenzaldehyde and benzyl alcohol or derivatives thereof as raw materials to prepare acetal under the action of a catalyst .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime” include the reaction of the acetal product with trimethyl phosphite or triethyl phosphite under the catalysis of Lewis acid in a polar solvent environment . The alpha-benzyloxy-p-chlorobenzyl dimethyl phosphonate produced in this reaction further reacts with cyclopropyl methyl ketone under the combined action of an alkali catalyst, a phase transfer catalyst, and a cocatalyst to prepare the benzyloxy propylene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime” include a molecular weight of 299.79 . More detailed properties like boiling point, density, etc., were not found in the sources I retrieved.Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

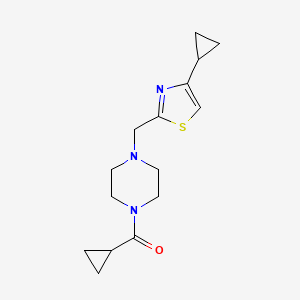

Compounds with a cyclopropyl ring, such as this one, are often used in the synthesis of bioactive molecules . For example, they can be linked with piperazine derivatives through an amide bond to create new compounds with potential biological activity .

Anticancer Research

Similar compounds have been synthesized and tested for their anticancer properties . The presence of the cyclopropyl ring and other functional groups could potentially enhance the anticancer activity of these compounds .

Antituberculosis Studies

There is potential for this compound to be used in antituberculosis studies . Similar compounds have been synthesized and screened for their antituberculosis activity .

Development of Antiviral Agents

Compounds with similar structures have been used in the development of antiviral agents . The specific properties of this compound could potentially make it useful in this field.

Antibacterial Research

The compound could potentially be used in antibacterial research. Similar compounds have shown antibacterial activities .

Insecticidal Applications

Piperazine derivatives, which could potentially be synthesized from this compound, have been found to have insecticidal activities .

Propriétés

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)cyclopropyl]-N-phenylmethoxyethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c1-13(20-21-12-14-5-3-2-4-6-14)17-11-18(17)15-7-9-16(19)10-8-15/h2-10,17-18H,11-12H2,1H3/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHCRHHAOGMQGR-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1)C2CC2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC1=CC=CC=C1)/C2CC2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile](/img/structure/B2752489.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide](/img/structure/B2752496.png)

![3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2752498.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752499.png)

![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)